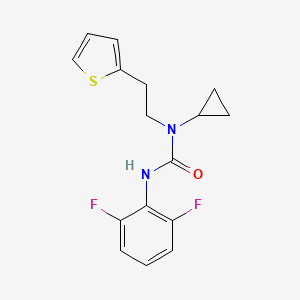

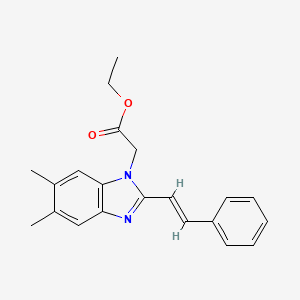

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea, also known as PF-04971729, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases.

Scientific Research Applications

Corrosion Inhibition

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea and its derivatives have been evaluated for their effectiveness as corrosion inhibitors. For instance, the study on corrosion inhibition performance of 1,3,5-triazinyl urea derivatives demonstrates their efficiency in protecting mild steel against corrosion in acidic solutions. The derivatives were found to act as effective corrosion inhibitors through adsorption, leading to the formation of a protective layer on the surface of mild steel, showcasing the potential of similar compounds for corrosion protection applications (Mistry, Patel, Patel, & Jauhari, 2011).

Molecular Devices and Complexation

Further research into the complexation behaviors of urea derivatives with cyclodextrins has highlighted their utility in the self-assembly of molecular devices. The study on cyclodextrin complexation with stilbene derivatives shows how these complexes can undergo photoisomerization, acting as functional components in molecular devices. This research signifies the role of urea derivatives in developing new materials for technological applications, including sensors and switches (Lock, May, Clements, Lincoln, & Easton, 2004).

Antifungal Activity

Urea derivatives have also been studied for their antifungal properties. A particular focus has been on the synthesis and evaluation of compounds for their fungitoxic action against pathogens such as A. niger and F. oxysporum. This line of research contributes to the development of new antifungal agents, demonstrating the potential of urea derivatives in pharmaceutical applications (Mishra, Singh, & Wahab, 2000).

Acetylcholinesterase Inhibition

The design and synthesis of urea derivatives for biochemical applications, including the inhibition of acetylcholinesterase, have been investigated. These studies aim to optimize the structural components of urea derivatives to enhance their inhibitory activity, contributing to research in neurodegenerative diseases where acetylcholinesterase inhibitors are of therapeutic interest (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Dye-Sensitized Solar Cells

In the realm of renewable energy, cyclic thiourea/urea functionalized triphenylamine-based dyes have been synthesized and applied in dye-sensitized solar cells (DSSCs). These dyes, containing various linkers and functional groups, have exhibited high photovoltaic performance, demonstrating the applicability of urea derivatives in enhancing the efficiency of DSSCs. This research opens pathways for the development of more efficient and environmentally friendly solar energy conversion technologies (Wu, An, Chen, & Chen, 2013).

properties

IUPAC Name |

1-cyclopropyl-3-(2,6-difluorophenyl)-1-(2-thiophen-2-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2OS/c17-13-4-1-5-14(18)15(13)19-16(21)20(11-6-7-11)9-8-12-3-2-10-22-12/h1-5,10-11H,6-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTBCHPVSLVSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(2,6-difluorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)

![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2598086.png)

![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)

![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)